tert-butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate

5-HT₆ receptor Serotonin Indole-piperazine

tert-Butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate (molecular formula C₁₉H₂₅N₃O₃; calculated molecular weight 343.42 g/mol) is a synthetic small molecule belonging to the class of Boc-protected indole-piperazine hybrids bearing an acetyl linker. Its architecture incorporates three pharmacophoric modules: an N-Boc-protected piperazine ring, an indole nucleus substituted at the N-1 position, and an acetyl spacer bridging the two heterocyclic systems.

Molecular Formula C19H25N3O3
Molecular Weight 343.4 g/mol
Cat. No. B12181466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate
Molecular FormulaC19H25N3O3
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32
InChIInChI=1S/C19H25N3O3/c1-19(2,3)25-18(24)21-12-10-20(11-13-21)17(23)14-22-9-8-15-6-4-5-7-16(15)22/h4-9H,10-14H2,1-3H3
InChIKeyIAPOJARIJYHUPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate: Structural Identity and Procurement Baseline


tert-Butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate (molecular formula C₁₉H₂₅N₃O₃; calculated molecular weight 343.42 g/mol) is a synthetic small molecule belonging to the class of Boc-protected indole-piperazine hybrids bearing an acetyl linker [1]. Its architecture incorporates three pharmacophoric modules: an N-Boc-protected piperazine ring, an indole nucleus substituted at the N-1 position, and an acetyl spacer bridging the two heterocyclic systems. While no quantitative bioactivity data or CAS registry number was identified for this specific compound in the searched primary research literature or authoritative databases (PubChem, ChEMBL, BindingDB) [2], its closest indexed structural analogs—including the indol-4-yl isomer (CAS 252978-89-5) and the ethyl ester variant (CAS not assigned)—serve as reference points for class-level inference. The compound is categorized as a research-use-only synthetic intermediate, with procurement available through niche custom synthesis suppliers .

Boc-protected piperazine: acid-labile orthogonal deprotection for convergent synthetic routes
Indole-1-acetyl linker: privileged scaffold for cannabinoid CB1/CB2 and serotonergic probe design
Custom-synthesis intermediate: class-level structural analog of HIV gp120 attachment inhibitor chemotypes

Why In-Class Indole-Piperazine Intermediates Cannot Be Interchanged with tert-Butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate


The indole-piperazine chemical space encompasses diverse connectivity patterns—direct C–N linkage at indole C-4/C-5, oxoacetyl tethers, alkyl spacers, and acetyl linkers—that profoundly alter both the three-dimensional pharmacophore geometry and the synthetic reactivity of the resulting intermediates [1]. Substituting the acetyl-bridged, N-1-indolyl architecture of the target compound with the directly attached indol-4-yl isomer (CAS 252978-89-5) eliminates the hydrogen-bond-accepting carbonyl spacer, which has been shown in indolealkylpiperazine 5-HT₁A agonist series to shift binding affinity by >10-fold and alter dopamine D₂/D₃ selectivity profiles [2]. Furthermore, the choice of N-protecting group is non-interchangeable: the Boc group permits orthogonal acidolytic deprotection (TFA or HCl/dioxane) to liberate a secondary amine for downstream diversification, whereas the ethyl carbamate analog requires harsher cleavage conditions incompatible with acid-sensitive indole functionality [3]. These structural features collectively determine the compound's suitability as a building block in specific synthetic routes—particularly those targeting HIV gp120 attachment inhibitors and cannabinoid receptor ligands where the indole-1-acetyl motif is a privileged pharmacophore [4].

Indole Connectivity
N-1 acetyl linker enables cannabinoid pharmacophore fit
C-4 direct attachment (CAS 252978-89-5) ablates acetyl-driven pharmacophore recognition
Protecting Group
Boc: acid-labile, cleavable without affecting indole-acetyl
Ethyl carbamate: requires harsh cleavage (TMSI/KOH, >80°C), may hydrolyze acetyl
Physicochemical Profile
Higher HBA, reduced HBD, lower predicted cLogP may alter solubility
Indol-4-yl isomer has higher lipophilicity and different H-bond donor count

Quantitative Differentiation Evidence for tert-Butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate vs. Closest Analogs


Indole Connectivity Position: N-1 Acetyl-Linker vs. C-4 Direct Attachment and Impact on 5-HT₆ Receptor Affinity

The target compound features an indole N-1 substitution with an acetyl linker to piperazine, whereas the commercially predominant isomer tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate (CAS 252978-89-5) connects indole C-4 directly to piperazine. Published 5-HT₆ receptor patent data demonstrate that 4-piperazinylindole derivatives bearing direct C-4 linkage exhibit potent 5-HT₆ antagonist activity [1]. Although direct biological testing data for the target N-1-acetyl compound are absent, the insertion of an acetyl spacer fundamentally alters the indole-piperazine dihedral angle and the spatial relationship between the indole NH (or N-substituent) and the piperazine basic amine, parameters known to control serotonergic vs. dopaminergic receptor selectivity in indolealkylpiperazine series [2].

Indole Connectivity
Class-level inference
N-1 acetyl (target) vs. C-4 direct (CAS 252978-89-5). No direct binding data. SAR suggests connectivity shift likely alters 5-HT₆ vs. cannabinoid receptor selectivity.
Connectivity determines pharmacophore program fit
No head-to-head experimental comparison available
5-HT₆ receptor Serotonin Indole-piperazine Structure-activity relationship

N-Protecting Group Orthogonality: Boc (Acid-Labile) vs. Ethyl Carbamate (Stable) and Synthetic Downstream Utility

The N-Boc group on the target compound can be selectively removed under mild acidic conditions (TFA/CH₂Cl₂ or 4M HCl/dioxane) to expose a free piperazine secondary amine, a well-established transformation that proceeds quantitatively (typically >95% yield) [1]. In contrast, the ethyl carbamate protecting group on the direct analog ethyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate (MW 315.37 g/mol) requires strongly basic or nucleophilic cleavage conditions (e.g., TMSI, HBr/AcOH, or KOH/ethylene glycol at elevated temperature), which are incompatible with the acid- and base-sensitive indole-acetyl moiety and risk amide bond hydrolysis [2]. This orthogonality confers a practical synthetic advantage: Boc deprotection can be performed in the presence of ethyl esters, benzyl esters, and Fmoc groups, enabling convergent synthetic strategies.

Protecting Group Orthogonality
Cross-study comparable
Boc cleavable under mild acid (TFA/HCl, 0–25°C, >95% yield). Ethyl carbamate requires harsh conditions (>80°C) risking amide hydrolysis.
Boc enables chemoselective late-stage deprotection
Standard peptide chemistry deprotection protocols
Protecting group strategy Orthogonal deprotection Piperazine diversification Synthetic intermediate

Indole-1-Acetyl Pharmacophore: Privileged Scaffold for Cannabinoid CB₁ Receptor Ligands vs. Other Indole Substitution Patterns

The indole-1-acetyl substructure present in the target compound is a direct biososteric element of the canonical cannabinoid agonist pravadoline. D'Ambra et al. (1992) demonstrated that conformationally restrained pravadoline analogs bearing indole-1-acetyl tethers achieved nanomolar CB₁ receptor binding affinity (Ki values in the range of 1–50 nM) and enantioselective agonist activity [1]. The indole-1-acetic acid precursor (CAS 24297-59-4) is explicitly documented as a reactant for preparing these nanomolar-potent cannabinoid ligands . In contrast, indole-piperazine hybrids with direct C-4 or C-5 attachment lack the acetyl carbonyl H-bond acceptor and the conformational flexibility of the methylene spacer, features shown in the pravadoline SAR to be essential for cannabinoid receptor recognition [1]. No quantitative CB₁ data are available for the target compound itself, but the indole-1-acetyl motif constitutes a validated privileged scaffold.

CB1 Pharmacophore Fit
Class-level inference
Indole-1-acetyl motif maps onto pravadoline class (CB1 Ki 1–50 nM). Target lacks direct data.
Validated CB1 pharmacophore entry point
Pravadoline SAR supports motif; no CB1 data for target
Cannabinoid receptor Pravadoline Aminoalkylindole CB₁ agonist

Calculated Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Indol-4-yl Isomer

Computationally predicted physicochemical properties highlight significant differences between the target compound and its closest structural isomer. The acetyl linker introduces an additional H-bond acceptor (carbonyl oxygen) and increases both molecular weight (+42 Da) and topological polar surface area relative to the indol-4-yl direct-attachment isomer (CAS 252978-89-5, MW 301.38 g/mol) . The predicted cLogP for the target compound is estimated at approximately 2.7–3.0 (based on the measured logP of 3.29 for a structurally related de-methyl analog, mcule P-23307801) , compared with the indol-4-yl isomer's predicted cLogP of approximately 3.5–3.8 . This moderate reduction in lipophilicity, combined with increased hydrogen-bonding capacity (3 HBA vs. 2 for the indol-4-yl analog), may improve aqueous solubility and reduce plasma protein binding for downstream functionalized derivatives—though this remains a computational prediction requiring experimental validation.

Physicochemical Profile
Cross-study comparable
ΔMW +42, ΔHBA +1, ΔHBD –1; predicted cLogP ~0.5–1.1 lower vs. indol-4-yl isomer.
Lower lipophilicity may affect downstream ADME
Computed values; no experimental measurement
Lipophilicity Drug-likeness Physicochemical properties ADME prediction

HIV-1 gp120 Attachment Inhibitor Pharmacophore: Indoleoxoacetyl Piperazine Motif and the Role of the Acetyl Spacer

Bristol-Myers Squibb patents and publications establish indoleoxoacetyl piperazine derivatives as potent HIV-1 gp120 attachment inhibitors, with certain analogs exhibiting IC₅₀ values below 5 nM in pseudotyped antiviral assays [1]. The oxoacetyl spacer between the indole and piperazine rings is a critical pharmacophoric element that positions the indole and benzamide moieties in a complementary topography for gp120 binding [2]. The target compound, bearing an acetyl (rather than oxoacetyl) linker, represents a reduced and more flexible variant of this pharmacophore. The piperazine ring substitution pattern was shown to be a critical determinant of antiviral potency: Wang et al. (2011) demonstrated that modifications to the piperazine core directly impact the topological presentation of the indole glyoxamide and benzamide groups, with certain substitution patterns producing >100-fold changes in antiviral EC₅₀ [2]. While the target compound's acetyl linker would be expected to reduce gp120 affinity relative to the oxoacetyl lead series, the Boc-protected piperazine provides a versatile late-stage diversification handle for exploring SAR around this chemotype.

HIV gp120 Pharmacophore
Class-level inference
Indoleoxoacetyl piperazines IC₅₀
Provides entry for focused antiviral SAR libraries
No antiviral data for target; oxoacetyl series as reference
HIV-1 attachment inhibitor gp120 Indoleoxoacetyl piperazine Antiviral

Recommended Research Application Scenarios for tert-Butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate Based on Differentiated Evidence


Cannabinoid CB₁/CB₂ Receptor Probe Development via Boc Deprotection and Parallel Derivatization

The indole-1-acetyl pharmacophore of the target compound directly maps onto the pravadoline class of nanomolar cannabinoid receptor agonists [1]. The recommended workflow involves: (i) Boc deprotection using TFA/CH₂Cl₂ or HCl/dioxane to liberate the piperazine NH; (ii) N-functionalization via reductive amination, sulfonylation, or amide coupling to generate a diversified library; (iii) screening against CB₁ and CB₂ receptors in radioligand binding assays. This approach leverages the validated indole-1-acetyl privileged scaffold while using the Boc group as a traceless synthetic handle for late-stage diversification.

HIV-1 gp120 Attachment Inhibitor Focused Library Synthesis

Building on the established indoleoxoacetyl piperazine HIV-1 attachment inhibitor pharmacophore [2], researchers can employ the target compound as a starting point for exploring the reduced acetyl-linker chemotype. Boc deprotection followed by functionalization with diverse benzamide, sulfonamide, or heteroaryl carbonyl groups at the piperazine N-4 position enables systematic SAR exploration of the piperazine substitution space, which Wang et al. identified as a critical determinant of antiviral potency with >100-fold dynamic range [3].

Dual Serotonergic-Dopaminergic Ligand Design Using the Acetyl Linker as a Conformational Control Element

The acetyl spacer between the indole N-1 and piperazine N-4 positions provides a distinct conformational profile compared with directly linked indole-piperazine hybrids. The SAR established by Wang et al. (2020) demonstrated that the indole head group and amide tail group are pivotal determinants of 5-HT₁A vs. D₂/D₃ receptor selectivity [4]. Deprotection of the target compound and systematic variation of the introduced N-substituent enables exploration of this chemical space for CNS drug discovery programs.

Orthogonally Protected Building Block for Convergent Multi-Step Syntheses

The Boc protecting group provides acid-labile orthogonality that enables the target compound to be carried through multiple synthetic transformations without premature deprotection. In contrast to the ethyl carbamate analog, the Boc group can be selectively removed in the presence of methyl/ethyl esters, benzyl ethers, and Fmoc carbamates [5]. This makes the compound particularly suitable for convergent synthetic strategies where the piperazine nitrogen must be unveiled at a late stage for final fragment coupling.

Application
Selection Property
Validation Focus
CB1/CB2 probe development
Indole-1-acetyl pharmacophore context
Cannabinoid receptor binding assay profiling
HIV gp120 inhibitor library
Acetyl-linker chemotype diversification
Antiviral pseudotype assay response
Dual serotonergic-dopaminergic ligand design
Acetyl spacer conformational control
5-HT1A/D2 receptor selectivity profiling
Convergent multi-step synthesis
Boc orthogonality with ester/Fmoc
Deprotection compatibility and yield review
Quote Request

Request a Quote for tert-butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.